molecular formula C8H17ClN2O B7827027 N-methyl-2-piperidin-4-ylacetamide hydrochloride

N-methyl-2-piperidin-4-ylacetamide hydrochloride

Cat. No.: B7827027
M. Wt: 192.68 g/mol
InChI Key: JBFGMCLJDVAIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-piperidin-4-ylacetamide hydrochloride is a piperidine-derived acetamide compound with a hydrochloride salt formulation. Its molecular formula is C₁₁H₂₂N₂O·HCl, and its structure features a piperidine ring substituted at the 4-position with an acetamide group bearing N-methyl and isopropyl substituents . The compound is characterized by the SMILES notation CC(C)N(C)C(=O)CC1CCNCC1 and InChIKey NBGFXXIMKJNWMF-UHFFFAOYSA-N .

Properties

IUPAC Name

N-methyl-2-piperidin-4-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-9-8(11)6-7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3,(H,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFGMCLJDVAIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657472
Record name N-Methyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70724-80-0
Record name N-Methyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-methyl-2-piperidin-4-ylacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14_{14}H20_{20}ClN2_2O and features a piperidine ring along with an acetamide group. Its unique structure contributes to its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Analgesic and Anti-inflammatory Effects
Research indicates that this compound exhibits analgesic and anti-inflammatory properties. These effects may be attributed to its interaction with specific neurotransmitter systems, which modulate pain perception and inflammatory responses.

2. Interaction with Receptors
The compound has been studied for its binding affinity to various receptors, including serotonin receptors (5-HT2A and 5-HT2C). It acts as an inverse agonist at these sites, suggesting potential applications in treating mood disorders and anxiety . The modulation of these receptors may influence emotional behavior and pain management.

3. Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against several pathogens. Its efficacy is evaluated through minimum inhibitory concentration (MIC) assays, where it shows significant activity against bacteria such as Staphylococcus aureus and Escherichia coli .

The mechanism of action involves the compound's ability to bind to specific receptors or enzymes within biological systems, leading to altered physiological responses. For instance, its interaction with soluble epoxide hydrolase (sEH) has been linked to anti-inflammatory effects, while its action on serotonin receptors may provide insights into its potential as an antidepressant .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicPain relief in animal models
Anti-inflammatoryReduced inflammatory markers in vitro
AntimicrobialEffective against S. aureus and E. coli
Neurotransmitter ModulationInverse agonism at 5-HT2A and 5-HT2C receptors

Case Studies

Case Study 1: Analgesic Effects in Animal Models
A study investigated the analgesic properties of this compound using a formalin-induced pain model in rats. The results indicated a significant reduction in pain scores compared to control groups, suggesting effective analgesic activity.

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus. The compound exhibited potent antibacterial effects with an MIC of 0.25 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains .

Scientific Research Applications

Pharmacological Applications

1.1. Soluble Epoxide Hydrolase Inhibition

One significant application of N-methyl-2-piperidin-4-ylacetamide hydrochloride is its role as a potent inhibitor of soluble epoxide hydrolase (sEH). Research indicates that compounds in this class can effectively reduce inflammation and pain by modulating the epoxide signaling pathway. In a study published in Pharmaceuticals, it was shown that derivatives of piperidin-4-ylacetamides exhibit anti-inflammatory properties by inhibiting nitric oxide production in activated glial cells, demonstrating their potential for treating neuroinflammatory conditions .

1.2. Treatment of Neuropsychiatric Disorders

Another promising application lies in the treatment of neuropsychiatric disorders. Compounds similar to this compound have been explored for their effects on serotonergic receptor activity, which is crucial for managing conditions like schizophrenia, depression, and anxiety. A patent discusses methods for utilizing these compounds to ameliorate various psychiatric symptoms through targeted receptor modulation .

1.3. Analgesic Properties

The compound has also been investigated for its analgesic properties. By acting on specific receptors involved in pain regulation, it may provide relief from chronic pain conditions without the severe side effects often associated with traditional opioids .

Case Studies and Research Findings

2.1. Anti-inflammatory Activity Study

In a controlled study, researchers tested the efficacy of this compound against lipopolysaccharide (LPS)-induced inflammation in microglial cells. The results indicated that at concentrations of 50 µM and 100 µM, the compound significantly inhibited nitric oxide production, suggesting a strong anti-inflammatory effect compared to the established sEH inhibitor TPPU .

2.2. Neuroprotective Effects

A recent investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to mitigate neuronal cell death induced by inflammatory stimuli, thereby supporting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine-Acetamide Backbones

  • (R,R)-O-methyl-2-piperidyl-2-yl-phenylacetate hydrochloride (): This compound shares the piperidine-acetamide core but incorporates a phenyl ester group and an O-methyl substituent. Its synthesis involves refluxing with concentrated sulfuric acid in methanol for three days, a harsher procedure compared to typical acetamide hydrochlorides . The phenyl group enhances aromatic interactions, making it more suitable for applications requiring lipophilic binding (e.g., CNS-targeting drugs), whereas the N-methyl-isopropyl substituents in the target compound may prioritize steric effects and metabolic stability.
  • N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide ():
    A related impurity in piperidine-acetamide syntheses, this compound features dual phenyl groups , increasing molecular weight and hydrophobicity. Such structural complexity often necessitates rigorous purification protocols, contrasting with the simpler N-methyl-isopropyl design of the target compound, which likely simplifies synthesis and reduces impurity profiles .

Pharmacologically Active Hydrochloride Salts

Several hydrochlorides in the evidence are FDA-approved drugs, highlighting divergent roles compared to the target compound:

  • Memantine hydrochloride (): Used in Alzheimer’s disease, memantine’s adamantane-based structure contrasts sharply with the piperidine-acetamide scaffold, underscoring differences in target specificity (NMDA receptor vs.
  • Ropinirole hydrochloride (): A non-ergoline dopamine agonist for Parkinson’s disease, its indole-derived structure demonstrates how heterocyclic variations dictate therapeutic mechanisms .
  • Dosulepin hydrochloride (): A tricyclic antidepressant, its fused-ring system exemplifies how structural complexity correlates with multitarget activity (serotonin/norepinephrine reuptake inhibition) .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Primary Application/Notes
N-methyl-2-piperidin-4-ylacetamide hydrochloride C₁₁H₂₂N₂O·HCl N-methyl, isopropyl Likely intermediate/precursor
(R,R)-O-methyl-2-piperidyl-phenylacetate HCl Not specified Phenyl ester, O-methyl Requires harsh synthesis
Memantine hydrochloride C₁₂H₂₁N·HCl Adamantane group NMDA receptor antagonist
N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide C₂₁H₂₆N₂O Phenyl, phenylethyl Synthesis impurity

Key Research Findings

Synthetic Flexibility : The target compound’s aliphatic substituents (N-methyl, isopropyl) may streamline synthesis compared to phenyl-containing analogs, which demand longer reaction times and aggressive reagents (e.g., H₂SO₄ reflux in ) .

Structural-Activity Relationships : Piperidine-acetamide hydrochlorides with aromatic groups (e.g., phenyl in ) exhibit higher molecular weights and logP values, suggesting enhanced blood-brain barrier penetration but greater metabolic liability .

Pharmacological Divergence : Unlike memantine or ropinirole, the target compound lacks documented therapeutic activity, positioning it as a structural template for further derivatization rather than a direct drug candidate .

Preparation Methods

Hydrogenation of Pyridine Precursors

This method involves the catalytic hydrogenation of N-methyl-2-(pyridin-4-yl)acetamide to yield the piperidine derivative, followed by hydrochloride salt formation. A representative protocol from Patent 6649765 adapts similar hydrogenation conditions for related piperidine syntheses:

  • Substrate Preparation : N-Methyl-2-(pyridin-4-yl)acetamide is dissolved in ethanol under nitrogen.

  • Catalytic Hydrogenation : 10% Pd/C (5 wt%) is added, and the mixture is hydrogenated at 45 psi and 50°C for 12 hours.

  • Workup : The catalyst is filtered, and the solvent is evaporated to isolate N-methyl-2-piperidin-4-ylacetamide.

  • Salt Formation : The free base is treated with HCl in diethyl ether, yielding the hydrochloride salt.

Advantages :

  • High yields (75–85%) due to selective pyridine ring reduction.

  • Scalable for industrial production.

Challenges :

  • Requires specialized high-pressure equipment.

  • Catalyst cost (Pd/C) impacts economic viability.

Reductive Amination of 4-Piperidone Derivatives

Reductive amination offers a one-pot synthesis by condensing 4-piperidone with methylamine in the presence of a reducing agent:

  • Condensation : 4-Piperidone reacts with methylamine in methanol at 60°C for 6 hours.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) is added to reduce the imine intermediate.

  • Acetylation : The resulting amine is acetylated with acetyl chloride in dichloromethane.

  • Salt Formation : HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

Advantages :

  • Avoids pyridine intermediates, simplifying purification.

  • Moderate yields (60–70%) with room-temperature compatibility.

Challenges :

  • NaBH₃CN is moisture-sensitive and toxic.

  • Requires strict stoichiometric control to prevent over-acetylation.

Direct Amidation of Piperidine-4-Ylacetic Acid

This route employs coupling reagents to form the amide bond directly:

  • Acid Activation : Piperidine-4-ylacetic acid (1 equiv) is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Amidation : The acyl chloride reacts with methylamine (2 equiv) in tetrahydrofuran (THF) at 0°C.

  • Crystallization : The product is precipitated using HCl-saturated ether.

Advantages :

  • High purity (>95%) due to minimal side reactions.

  • No transition-metal catalysts required.

Challenges :

  • Low yields (50–60%) from competing hydrolysis.

  • SOCl₂ handling requires stringent safety measures.

Comparative Analysis of Synthetic Methods

ParameterHydrogenationReductive AminationDirect Amidation
Yield (%)75–8560–7050–60
Reaction Time (h)1286
Catalyst/CostPd/C (high)NaBH₃CN (moderate)None
ScalabilityIndustrialLab-scaleLab-scale
Purity (%)90–9585–9095–98

Hydrogenation is optimal for bulk synthesis, whereas direct amidation suits small-scale, high-purity applications.

Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity:

  • NMR : ¹H NMR (D₂O, 400 MHz) shows piperidine ring protons at δ 3.2–3.5 (m, 4H) and the methylamide singlet at δ 2.8 (s, 3H).

  • IR : Strong bands at 1640 cm⁻¹ (amide C=O) and 2500 cm⁻¹ (HCl salt).

  • HPLC : Retention time of 8.2 min (C18 column, 0.1% TFA in H₂O/MeOH).

Industrial Production and Supplier Landscape

Leap Chem Co., Ltd., a major supplier, synthesizes the compound via hydrogenation, offering batches with ≥98% purity. Current production capacity exceeds 500 kg/month, catering to pharmaceutical developers requiring GMP-grade material .

Q & A

Q. What methods reconcile conflicting toxicity data between in vitro cytotoxicity assays and in vivo studies?

  • Approach :
  • Dose Calibration : Adjust in vitro concentrations to reflect physiologically achievable plasma levels.
  • Metabolite Analysis : Identify active/toxic metabolites using LC-MS/MS. For example, piperidine derivatives may form reactive intermediates in hepatic metabolism .
  • Case Study : A compound showing low cytotoxicity in cell lines exhibited hepatotoxicity in mice due to metabolite accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.